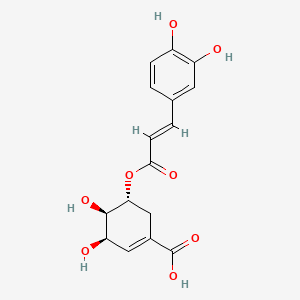

5-O-Caffeoyl-Shikiminsäure

Übersicht

Beschreibung

Diese Verbindung kommt natürlicherweise in Datteln (Phoenix dactylifera Früchte) vor und ist bekannt für ihre Rolle als enzymatisches Bräunungssubstrat . Sie hat aufgrund ihrer potenziellen gesundheitlichen Vorteile und Anwendungen in verschiedenen wissenschaftlichen Bereichen Aufmerksamkeit erregt.

Wissenschaftliche Forschungsanwendungen

5-O-Caffeoylshikimic Acid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Die Forschung hat gezeigt, dass 5-O-Caffeoylshikimic Acid Xanthinoxidase hemmen kann, was es zu einer möglichen Behandlung von Hyperurikämie und Gicht macht.

Wirkmechanismus

5-O-Caffeoylshikimic Acid übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus:

Xanthinoxidase-Hemmung: Die Verbindung hemmt Xanthinoxidase, indem sie an ihre aktive Stelle bindet, wodurch die Produktion von Harnsäure reduziert und die Symptome von Hyperurikämie gelindert werden.

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, wodurch Zellen vor Schäden geschützt werden.

Entzündungshemmende Wirkungen: Die Verbindung moduliert entzündungshemmende Signalwege, wodurch die Produktion von proinflammatorischen Zytokinen reduziert wird.

Wirkmechanismus

- Role : By inhibiting XOD, 5OCSA reduces the production of uric acid, making it a promising anti-hyperuricemia agent .

- Resulting Changes : Inhibition of XOD activity leads to decreased uric acid levels, mitigating hyperuricemia .

Target of Action

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

5-O-Caffeoylshikimic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with the mitogen-activated protein kinase (MAPK) pathway, where 5-O-Caffeoylshikimic acid has been shown to bind to MEK proteins, inhibiting their activity . This inhibition can modulate cell proliferation and differentiation, highlighting its potential in cancer treatment. Additionally, 5-O-Caffeoylshikimic acid exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Cellular Effects

The effects of 5-O-Caffeoylshikimic acid on various cell types and cellular processes are profound. In cancer cells, particularly non-small cell lung cancer (NSCLC) cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the MAPK pathway, leading to altered gene expression and reduced tumor growth. Furthermore, 5-O-Caffeoylshikimic acid impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, 5-O-Caffeoylshikimic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as MEK proteins, inhibiting their kinase activity and disrupting downstream signaling pathways . This binding interaction leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, 5-O-Caffeoylshikimic acid can modulate gene expression by influencing transcription factors and epigenetic modifications, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-O-Caffeoylshikimic acid have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 5-O-Caffeoylshikimic acid can lead to sustained inhibition of cancer cell growth and reduced oxidative stress in cells. These findings suggest that 5-O-Caffeoylshikimic acid maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-O-Caffeoylshikimic acid vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving antioxidant status . At high doses, some adverse effects, including gastrointestinal disturbances and potential toxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

5-O-Caffeoylshikimic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by enzymes such as esterases and oxidases, leading to the formation of various metabolites . These metabolic transformations can influence the bioavailability and activity of 5-O-Caffeoylshikimic acid within the body. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 5-O-Caffeoylshikimic Acid kann durch Veresterung von Caffeinsäure und Shikiminsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder Salzsäure, um den Veresterungsprozess zu erleichtern . Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Techniken wie Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von 5-O-Caffeoylshikimic Acid beinhaltet oft die Extraktion von Caffeinsäure und Shikiminsäure aus natürlichen Quellen wie Kaffeebohnen, Teeblättern und anderen Pflanzen . Die extrahierten Verbindungen werden dann Veresterungsreaktionen unterzogen, um 5-O-Caffeoylshikimic Acid zu produzieren. Das Produkt wird weiter gereinigt und kristallisiert, um eine hochreine Verbindung zu erhalten, die für verschiedene Anwendungen geeignet ist.

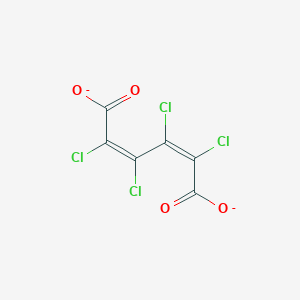

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-O-Caffeoylshikimic Acid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Hauptsächlich gebildete Produkte:

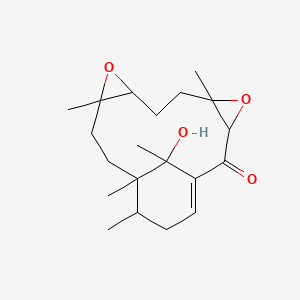

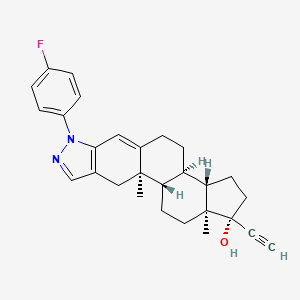

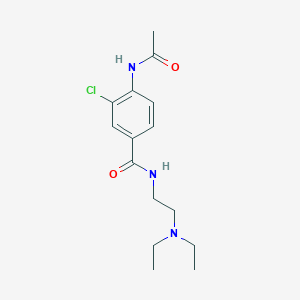

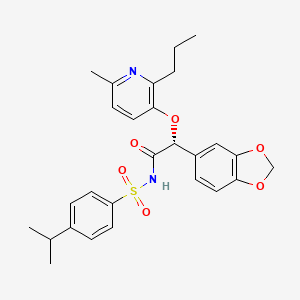

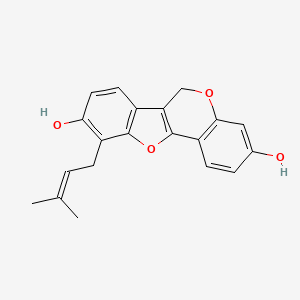

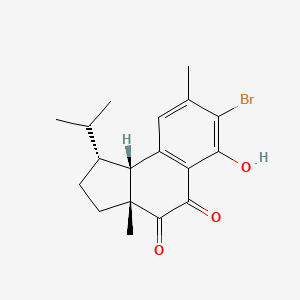

Vergleich Mit ähnlichen Verbindungen

5-O-Caffeoylshikimic Acid kann mit anderen ähnlichen Verbindungen wie z. B. folgenden verglichen werden:

Zusammenfassend lässt sich sagen, dass 5-O-Caffeoylshikimic Acid eine vielseitige Verbindung mit einem bedeutenden Potenzial in verschiedenen wissenschaftlichen Bereichen ist. Seine einzigartigen Eigenschaften und vielfältigen Anwendungen machen es zu einem wertvollen Studienobjekt für Forscher und Industrien gleichermaßen.

Eigenschaften

IUPAC Name |

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPHZIPNNJOWQI-GDDAOPKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312675 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73263-62-4 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73263-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073263624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CAFFEOYLSHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U399BD0RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

![(6S)-8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B1241142.png)

![6H-Dibenzo[b,d]pyran-2,6(4aH)-dione,3,7-dihydroxy-9-methoxy-4a-methyl-, (4aS)-](/img/structure/B1241145.png)

![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] octadecanoate](/img/structure/B1241158.png)